molecular formula C10H16ClN3O B2486216 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride CAS No. 2126144-16-7

5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride

Cat. No.: B2486216
CAS No.: 2126144-16-7
M. Wt: 229.71
InChI Key: YCUDGLVUZCBNJU-GNAZCLTHSA-N
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Description

5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride is a complex chemical compound, notable for its distinct structure and multifaceted applications across various scientific fields. Its unique arrangement of atoms provides a stable framework, making it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride typically involves a series of intricate steps. Starting from commercially available precursors, the process might include cyclization reactions, reduction processes, and the introduction of the oxadiazole ring through specific reagents and catalysts. Key reaction conditions such as temperature, solvent, and pH must be meticulously controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, large-scale production necessitates optimization of each step to maximize efficiency while minimizing cost and waste. This could involve continuous flow reactors, the use of more environmentally benign solvents, and the recycling of catalysts. The scalability of the production process is critical to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound may undergo oxidation reactions, particularly affecting the cyclopentane ring, leading to the formation of oxo-derivatives.

  • Reduction: : Reduction can occur at the oxadiazole ring, possibly generating a range of reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.

  • Substitution: : Nucleophiles like amines, thiols, and alkoxides can initiate substitution reactions, often under mild conditions and in the presence of base catalysts.

Major Products

The products formed from these reactions vary but typically involve structural modifications that could enhance or alter the compound's biological activity or physical properties.

Scientific Research Applications

This compound finds applications across a spectrum of scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Acts as a probe or modulator in biochemical assays.

  • Medicine: : Potential therapeutic applications, possibly as an antimicrobial or anticancer agent.

  • Industry: : Employed in the production of polymers or as a specialty chemical in various formulations.

Mechanism of Action

The exact mechanism by which 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride exerts its effects is likely tied to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids, with pathways involved in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Compared to its structural analogs, this compound might exhibit unique properties such as enhanced stability, higher bioavailability, or greater specificity for a given target. Similar compounds include various oxadiazole derivatives, each with slight modifications leading to different biological activities or physical properties. Examples might be 5-(3,4-dihydroxyphenyl)-3-methyl-1,2,4-oxadiazole or 5-(pyridin-2-yl)-3-methyl-1,2,4-oxadiazole.

The distinctiveness of 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride lies in its specific stereochemistry and the resultant biological activities it can perform, setting it apart in its category.

Remember, this is a highly technical overview. If there's a particular section you want to dive deeper into, let me know and we can explore further.

Properties

IUPAC Name

5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-7-12-9(14-13-7)10-4-2-3-8(10)5-11-6-10;/h8,11H,2-6H2,1H3;1H/t8-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDGLVUZCBNJU-GNAZCLTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C23CCCC2CNC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@]23CCC[C@H]2CNC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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